3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

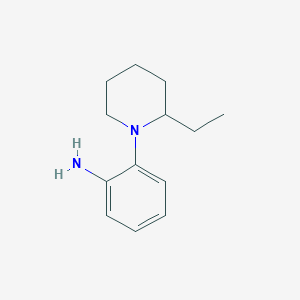

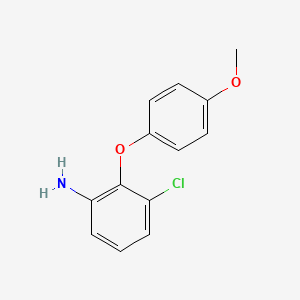

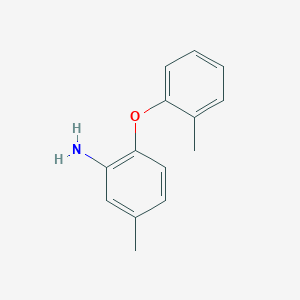

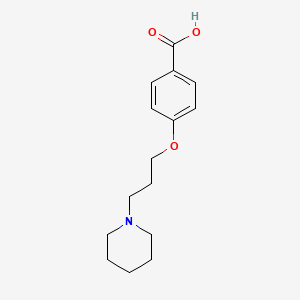

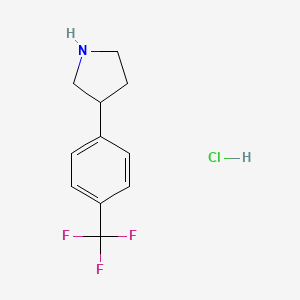

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride , also known by its chemical formula C11H12F3N , is a synthetic compound. It falls under the category of pyrrolidine derivatives and contains a trifluoromethyl group attached to a phenyl ring. The compound is typically found in the form of a clear liquid .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group onto the phenyl ring. While specific synthetic routes may vary, researchers have explored various methods to achieve the desired structure. These methods often involve the use of reagents and catalysts to facilitate the formation of the pyrrolidine ring and subsequent functionalization .

Molecular Structure Analysis

The molecular structure of This compound consists of a pyrrolidine ring (a five-membered heterocycle) fused with a phenyl ring. The trifluoromethyl group is attached to the phenyl moiety. The compound’s linear formula is C11H12F3N . The arrangement of atoms and bonds within the molecule determines its physical and chemical properties .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its reactivity under different conditions to explore its potential applications. Understanding its reactivity profile is crucial for designing novel derivatives or optimizing existing synthetic routes .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

- Fluorinated Derivative Synthesis : Kuznecovs et al. (2020) described the synthesis of a fluorinated derivative of a Sigma-1 receptor modulator E1R, which involves the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one through ozonation (Kuznecovs et al., 2020).

- Pyrrolidine-Fused Chlorin Synthesis : Sobotta et al. (2019) synthesized chlorin derivatives bearing (trifluoromethyl)phenyl substituents at meso positions via 1,3-dipolar cycloaddition. These compounds showed potential for photodynamic bacteria inactivation (Sobotta et al., 2019).

Biological Activity

- Anticancer Potential : Olszewska et al. (2020) found that a novel trifluoromethyl-functionalized phosphonopyrrole with a phenyl group could inhibit cancer cell growth, demonstrating potential as an anticancer agent (Olszewska et al., 2020).

- Glioblastoma and Melanoma Cell Growth Inhibition : Fiaux et al. (2005) reported that functionalized pyrrolidines inhibited the growth of human glioblastoma and melanoma cells, suggesting their potential in cancer treatment (Fiaux et al., 2005).

Chemical Reactions and Catalysis

- Transesterification Catalysis : Ishihara et al. (2008) discovered that zwitterionic salts formed from 3,5-bis(trifluoromethyl)phenyl and pyrrolidinopyridine were effective as organocatalysts for transesterification reactions (Ishihara et al., 2008).

Material Science

- Polyimide Synthesis : Huang et al. (2017) synthesized polyimides using a monomer containing pyridine rings, pyrrolidine groups, and ether linkages, which showed good solubility, high thermal stability, and hydrophobicity (Huang et al., 2017).

Other Applications

- Hydroboration of Pyridines : Fan et al. (2015) used a bulky organoborane, containing a trifluoromethyl phenyl group, to catalyze 1,4-hydroboration of pyridines, demonstrating high chemo- and regioselectivity (Fan et al., 2015).

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biological pathways, influencing a wide range of physiological processes .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives are known to be modifiable, allowing for the optimization of drug candidates .

Result of Action

The effects of pyrrolidine derivatives can vary widely depending on their specific structure and the biological targets they interact with .

Action Environment

The properties of pyrrolidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXUAAODEDSBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095545-12-2 |

Source

|

| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)